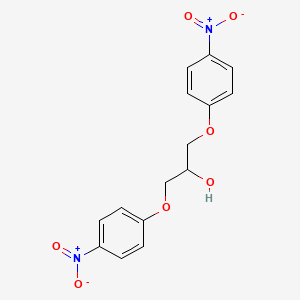
1,3-Bis(4-nitrophenoxy)propan-2-ol
Cat. No. B3330045
Key on ui cas rn:
65911-02-6
M. Wt: 334.28 g/mol
InChI Key: JCIOPTMQOVMRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303742B1
Procedure details


76.5 g (0.55 mole) of p-nitrophenol, 32.3 g (0.25 mole) of glycerol-αα′-dichlorohydrin, and 500 ml of xylene were added to a reaction solution, and the reaction mixtures were heated with stirring under a nitrogen current. After dissolving the solid, 345 g (2.5 moles) of potassium carbonate anhydride was added, and the reaction mixtures were refluxed with stirring for 12 hours. The reacted solution was separated by filtration while it was warm. After cooling, hexane was added to the filtrate. A yellow viscous liquid was obtained. After column purification and drying this liquid, a 55 g-yellow viscous liquid (1,3-bis(4-nitrophenoxy)-2-propyl alcohol) was obtained.

[Compound]
Name
glycerol-αα′-dichlorohydrin
Quantity
32.3 g
Type
reactant
Reaction Step One


[Compound]
Name
potassium carbonate anhydride
Quantity
345 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1>C1(C)C(C)=CC=CC=1>[N+:7]([C:6]1[CH:5]=[CH:4][C:3]([O:10][CH2:2][CH:3]([OH:10])[CH2:4][O:10][C:3]2[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=2)=[CH:2][CH:1]=1)([O-:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
[Compound]
|
Name
|
glycerol-αα′-dichlorohydrin
|
|
Quantity
|
32.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
[Compound]
|
Name
|
potassium carbonate anhydride
|
|
Quantity
|
345 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under a nitrogen current
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixtures
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixtures
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reacted solution was separated by filtration while it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warm
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hexane was added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow viscous liquid was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After column purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying this liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
